A dibenzoxepin tricyclic compound. It displays a range of pharmacological actions including maintaining adrenergic innervation. Its mechanism of action is not fully understood, but it appears to block reuptake of monoaminergic neurotransmitters into presynaptic terminals. It also possesses anticholinergic activity and modulates antagonism of histamine H(1)- and H(2)-receptors.
Doxepin Hydrochloride
CAS No.: 1229-29-4
Cat. No.: VC0002217
Molecular Formula: C19H22ClNO
Molecular Weight: 315.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1229-29-4 |
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Molecular Formula | C19H22ClNO |
Molecular Weight | 315.8 g/mol |
IUPAC Name | (3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; |
Standard InChI Key | MHNSPTUQQIYJOT-CULRIWENSA-N |
Isomeric SMILES | CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl |
SMILES | CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Canonical SMILES | CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Appearance | Solid powder |
Chemical and Physical Properties
Doxepin hydrochloride demonstrates distinct physicochemical characteristics critical for formulation development and biological activity:
Property | Specification |
---|---|
CAS Registry Number | 1229-29-4 |
Molecular Formula | C19H22ClNO |
Molecular Weight | 315.84 g/mol |
Melting Point | 187-189°C |
Water Solubility | 100 mM |
Partition Coefficient | LogP: 4.47 (octanol/water) |
UV Absorption (λmax) | 298 nm |
Crystal Structure | Monoclinic system |
The hydrochloride salt enhances stability and bioavailability compared to the free base form. Spectroscopic analyses reveal characteristic IR absorption bands at 2500 cm⁻¹ (amine N-H stretch) and 1600 cm⁻¹ (aromatic C=C), confirming its tricyclic architecture . Solubility profiles show optimal dissolution in polar aprotic solvents (DMSO > methanol > chloroform), facilitating various pharmaceutical preparations .
Pharmacological Profile
Receptor Affinity and Mechanism of Action
Doxepin's therapeutic effects emerge from concentration-dependent receptor interactions:
Low-dose (1-6 mg):
Higher-dose (10-150 mg):
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Serotonin Transporter: Kd = 68 nM
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Norepinephrine Transporter: Kd = 29.5 nM
This dual-phase activity explains its clinical versatility: low doses selectively block H1 receptors in the tuberomammillary nucleus, promoting sleep continuity, while antidepressant doses inhibit monoamine reuptake in limbic structures .
Pharmacokinetic Parameters
A 6 mg oral dose demonstrates linear kinetics with:
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Tmax: 3.5 ± 1.7 hours
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Cmax: 0.94 ± 0.53 ng/mL
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AUC0-∞: 16.3 ± 9.2 ng·h/mL
Hepatic metabolism via CYP2C19 and CYP2D6 produces active metabolites (desmethyldoxepin, doxepin-N-oxide) that contribute to prolonged activity. Renal excretion eliminates 60-70% of the dose unchanged, necessitating adjustment in severe kidney impairment .
Clinical Applications
Insomnia Management
A randomized controlled trial (N=67) demonstrated dose-responsive efficacy:
Parameter | Placebo | 1 mg | 3 mg | 6 mg |
---|---|---|---|---|
WASO Reduction | -12 min | -23 min* | -40 min** | -52 min** |
TST Increase | +15 min | +32 min* | +48 min** | +63 min** |
SE Improvement | +3.1% | +6.7%* | +10.2%** | +13.5%** |
The 6 mg dose showed particular efficacy in terminal insomnia, reducing early morning awakenings by 37% versus placebo (p=0.0088) . Notably, polysomnography revealed preserved sleep architecture without REM suppression—a distinct advantage over benzodiazepine agonists .
Dermatological Applications
The 5% cream formulation demonstrates:
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Pruritus Reduction: 60% vs 28% placebo (8-day trial)
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Onset Time: 2-3 hours post-application
Localized application minimizes systemic absorption (AUC <5% of oral dose), making it suitable for elderly patients .
Synthesis and Manufacturing
The synthetic pathway involves three critical stages:
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Grignard Reaction: 6,11-dihydrodibenzoxepin-11-one reacts with dimethylaminopropylmagnesium bromide in THF at -78°C
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Stereoselective Reduction: Catalytic hydrogenation over Pd/C yields cis/trans isomers (4:1 ratio)
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Salt Formation: Treatment with HCl gas in anhydrous ether produces the crystalline hydrochloride salt
Process optimization achieves >90% yield with <0.5% impurity levels, meeting ICH Q3A guidelines .
Regulatory Status and Global Availability
FDA-Approved Indications:
International Brands:
Post-marketing requirements include ongoing carcinogenicity studies in Sprague-Dawley rats, with preliminary data showing no neoplastic trends at human-equivalent doses (1.5 mg/kg/day) .
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